1H-Pyrazolo[3,4-c]pyridin-3(2H)-one is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its unique structure and biological activities. This compound features a fused pyrazole and pyridine ring system, which contributes to its ability to interact with various biological targets, making it a promising scaffold for drug development. The compound is recognized for its potential applications in treating metabolic disorders by acting as an agonist for peroxisome proliferator-activated receptor alpha (PPARα), which is involved in fatty acid metabolism and dyslipidemia management.
The synthesis of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one can be achieved through several methods, primarily involving the cyclization of appropriate precursors. One common approach includes the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. This method allows for high enantioselectivity and yields the desired pyrazolo[3,4-c]pyridine analogues under optimized conditions.
Another effective synthesis route involves using dimethylformamide as a solvent along with oxammonium hydrochloride as a catalyst. This method has demonstrated high yields (up to 85%) and is characterized by mild reaction conditions and straightforward post-treatment processes, making it suitable for industrial applications .
The molecular formula of 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one is C_7H_6N_4O. Its structure consists of a fused pyrazole and pyridine ring, which contributes to its unique chemical properties. The compound has a molecular weight of approximately 150.15 g/mol.
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one is involved in various chemical reactions including oxidation, reduction, and substitution reactions.
These reactions allow for the modification of the compound's structure to enhance its biological activity or tailor it for specific applications.
The mechanism of action for 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one primarily involves its interaction with PPARα. Upon binding to the ligand-binding domain of PPARα, the compound induces conformational changes that facilitate the recruitment of transcriptional coactivators. This interaction ultimately regulates gene expression related to fatty acid metabolism, underscoring its potential therapeutic role in managing metabolic disorders.
These properties make 1H-Pyrazolo[3,4-c]pyridin-3(2H)-one suitable for various applications in research and industry.
1H-Pyrazolo[3,4-c]pyridin-3(2H)-one has diverse applications in scientific research:
Its ability to act as a PPARα agonist highlights its potential role in drug development aimed at treating conditions such as dyslipidemia and other metabolic disorders .
The foundational synthesis of 1H-pyrazolo[3,4-c]pyridin-3(2H)-ones relies on intramolecular cyclization of 5-aminopyrazole derivatives. These precursors serve as dinucleophiles that react with 1,3-biselectrophiles like diethyl 2-(ethoxymethylene)malonate or cyanothioacetamide. The Huisgen indazole synthesis—a thermal cyclization between pyridine aldehydes and hydrazines—remains a benchmark. For example, 2-chloro-6-methoxynicotinylaldehyde reacts with hydrazine hydrate under reflux to yield 6-methoxy-1H-pyrazolo[3,4-b]pyridine, which undergoes bromination at C3 for further derivatization [8]. Similarly, 5-aminopyrazoles condensed with α,β-unsaturated ketones or cyanoacetates form pyridine rings via Smiles rearrangement, achieving yields of 75–96% [5]. Challenges include regioselectivity control and moderate yields in decarboxylation steps, as seen in phosphoric acid-mediated decarboxylation of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (80% yield) [9].
Table 1: Classical Cyclization Methods for 1H-Pyrazolo[3,4-c]pyridin-3(2H)-ones
Precursor | Reagent/Conditions | Product | Yield (%) |
---|---|---|---|
5-Amino-1-phenyl-1H-pyrazole | Diethyl 2-(ethoxymethylene)malonate, reflux | Ethyl 4-chloro-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | 75 |
2-Chloro-3-cyanopyridine | Hydrazine hydrate, 50°C, microwave | 3-Amino-1H-pyrazolo[3,4-b]pyridine | 96 |
Ethyl pyridine-2(1H)-thioacetate | Hydrazine hydrate, ethanol, reflux | Pyrazolo[3,4-b]pyridine | 85 |
Asymmetric synthesis of this scaffold employs nanostructured catalysts to control stereochemistry. The nano-magnetic Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ catalyst enables cooperative vinylogous anomeric-based oxidation (CVABO), facilitating multicomponent reactions between aldehydes, 5-(1H-indol-3-yl)-2H-pyrazol-3-ylamine, and 3-(cyanoacetyl)indole. This method achieves solvent-free condensation at 100°C with >90% enantiomeric excess (ee) for indole-functionalized derivatives [8]. Palladium-catalyzed Buchwald–Hartwig amination is critical for introducing chiral amines at C5, using Pd₂(dba)₃/rac-BINAP/NaOtBu in THF to couple protected pyrazolopyridines with primary/secondary amines (62–97% yield) [7]. These strategies address limitations in classical racemization, though substrate scope for bulky electrophiles remains constrained.
Table 2: Catalytic Systems for Enantioselective Functionalization
Catalyst | Reaction Type | Enantioselectivity (% ee) | Yield Range (%) |
---|---|---|---|
Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ | Multicomponent Condensation | >90 | 85–95 |
Pd₂(dba)₃/rac-BINAP | Buchwald–Hartwig Amination | N/A (achiral) | 62–97 |
Ir(cod)₂OTf/DTBM-Segphos | Asymmetric Borylation | 88 | 70–82* |
*Predicted based on analogous systems [7]
Sustainable synthesis emphasizes solvent reduction and magnetically recoverable catalysts. Fe₃O₄@MIL-101(Cr)-N(CH₂PO₃)₂ exemplifies green design, combining MIL-101(Cr)’s porosity with Fe₃O₄’s magnetic separation. It facilitates pyrazolopyridine synthesis under solvent-free conditions at 100°C, reducing E-factors (environmental factor) by 60% compared to DMF-dependent methods [8]. Catalyst reuse over five cycles shows <5% activity loss. Water or ethanol as solvents in cyclocondensations also enhance sustainability: microwave-assisted reactions in ethanol achieve 96% yield in 15 minutes versus 6 hours under reflux [5]. These approaches align with green chemistry principles by minimizing waste and energy use.
Table 3: Solvent Impact on Green Synthesis Efficiency
Solvent System | Temperature (°C) | Time | Yield (%) | PMI* |
---|---|---|---|---|
Solvent-free | 100 | 45 min | 92 | 1.8 |
Ethanol | 78 | 6 h | 85 | 5.2 |
Water | 100 | 2 h | 78 | 3.1 |
DMF | 120 | 8 h | 88 | 18.7 |
*Process Mass Intensity (PMI) = Total materials used (g) / Product obtained (g) [8]
Site-specific modification at C3, C5, and C7 leverages transition-metal catalysis. Iridium-catalyzed C–H borylation with [Ir(COD)OMe]₂/dtbpy (dtbpy = 4,4′-di-tert-butylbipyridyl) selectively installs boronate esters at C3, which undergo Suzuki–Miyaura coupling with aryl halides. For N1-SEM-protected pyrazolo[3,4-c]pyridines, borylation yields exceed 85%, while subsequent cross-coupling with phenylboronic acids gives 3-aryl derivatives (47–83% yield) [4]. C5 halogen atoms (Br, I) enable Buchwald–Hartwig amination or Suzuki coupling; 5-bromo-1H-pyrazolo[3,4-b]pyridine couples with morpholine derivatives using Pd₂(dba)₃/rac-BINAP to afford C5-aminated products (IC₅₀ = 56 nM against TRKA kinase) [7]. Challenges include protodeborylation in electron-deficient systems, mitigated by CuCl additives to accelerate transmetalation [4].
Vectorial functionalization sequentially modifies multiple positions on the core scaffold. Key strategies include:
Table 4: Vectorial Elaboration Sequences and Yields
Sequence | Conditions | Final Product | Overall Yield (%) |
---|---|---|---|
C5-Amination → C3-Borylation → N-Methylation | Pd-catalyzed amination; Ir-borylation; [Me₃O][BF₄] | 5-(Morpholino)-3-phenyl-1-methyl-1H-pyrazolo[3,4-c]pyridine | 42 |
C7-Metalation → C5-Coupling | TMPMgCl·LiCl; Negishi coupling | 7-Cyano-5-(4-fluorophenyl)-1H-pyrazolo[3,4-c]pyridine | 71 |
N-Protection → C3/C5 Diarylation | SEM protection; tandem borylation/Suzuki | 3,5-Bis(4-chlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridine | 48 |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8